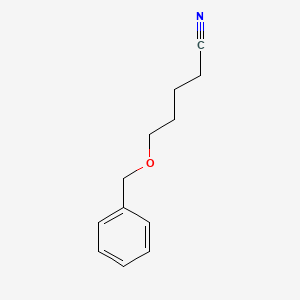![molecular formula C15H9ClNO3P B14346694 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline CAS No. 90444-37-4](/img/structure/B14346694.png)
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a benzodioxaphosphol group and a chlorine atom, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline typically involves the reaction of 5-chloroquinoline with a suitable benzodioxaphosphol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzodioxaphosphol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]quinoline: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloroquinoline: Lacks the benzodioxaphosphol group, which significantly alters its reactivity and applications.
Benzodioxaphosphol derivatives: Compounds with similar benzodioxaphosphol groups but different core structures.
Uniqueness
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is unique due to the presence of both the benzodioxaphosphol group and the chlorine atom on the quinoline core
Properties
CAS No. |
90444-37-4 |
|---|---|
Molecular Formula |
C15H9ClNO3P |
Molecular Weight |
317.66 g/mol |
IUPAC Name |
8-(1,3,2-benzodioxaphosphol-2-yloxy)-5-chloroquinoline |
InChI |
InChI=1S/C15H9ClNO3P/c16-11-7-8-14(15-10(11)4-3-9-17-15)20-21-18-12-5-1-2-6-13(12)19-21/h1-9H |
InChI Key |
JVDMTROJGJMNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
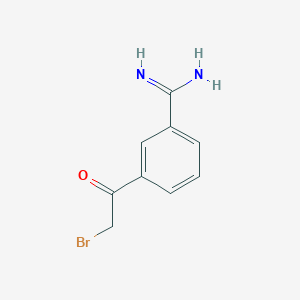
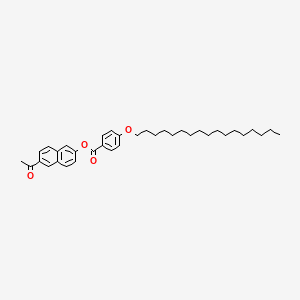
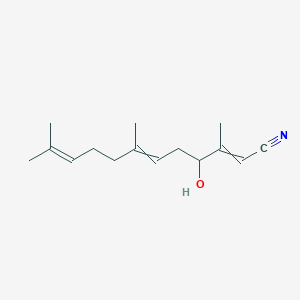
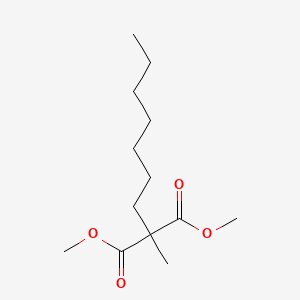
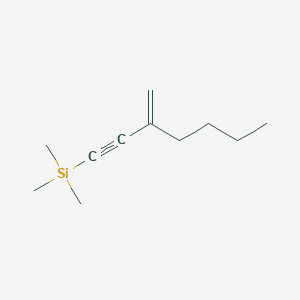
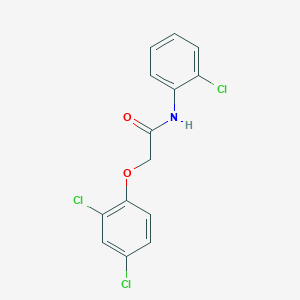
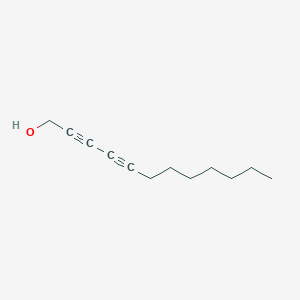
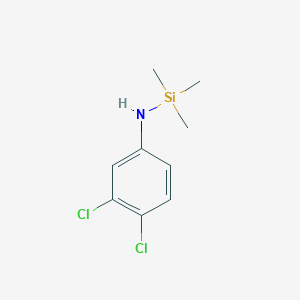
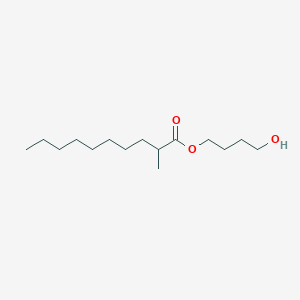
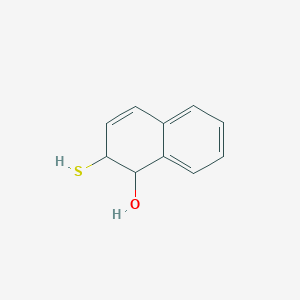
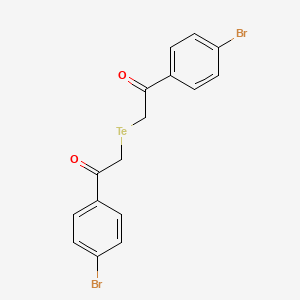
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
